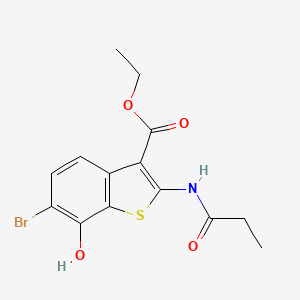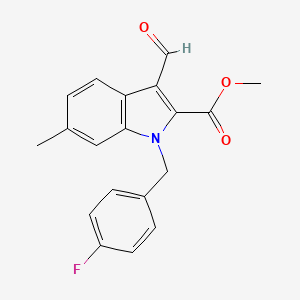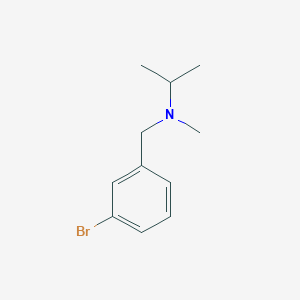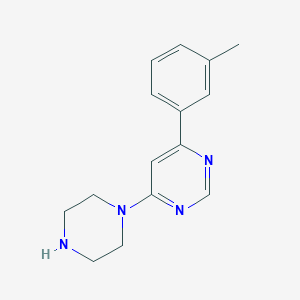![molecular formula C7H11N3O2S B1387337 2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide CAS No. 1105190-20-2](/img/structure/B1387337.png)
2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide
Übersicht
Beschreibung
2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide is a complex organic compound that features both imidazole and mercapto functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide typically involves multi-step organic reactionsThe final step involves the acylation of the imidazole derivative with N-methylacetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, reduced imidazole derivatives, and substituted imidazole compounds .
Wissenschaftliche Forschungsanwendungen
2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which 2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The imidazole ring can interact with metal ions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-hydroxymethyl-2-furancarboxylic acid: Shares the hydroxymethyl group but differs in the core structure.
2,5-furandicarboxylic acid: Contains similar functional groups but has a different backbone.
5-hydroxymethylfurfural: Similar in having a hydroxymethyl group but lacks the imidazole ring.
Uniqueness
2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide is unique due to its combination of the imidazole and mercapto groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
IUPAC Name |
2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-8-6(12)3-10-5(4-11)2-9-7(10)13/h2,11H,3-4H2,1H3,(H,8,12)(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSYMFFRIWZCCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CNC1=S)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Methyl-6-oxo-1,3-diphenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)acetic acid](/img/structure/B1387254.png)
![N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine](/img/structure/B1387255.png)

![4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387257.png)
![1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1387260.png)





![4-[({[5-(3-Fluorophenyl)-2-thienyl]sulfonyl}amino)methyl]benzoic acid](/img/structure/B1387273.png)
![4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387275.png)
![1-[(3-Nitropyridin-2-yl)carbonyl]proline](/img/structure/B1387276.png)

